(3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
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Overview
Description
(3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with an amino group and a sulfonylmethyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group, the amino group, and the sulfonylmethyl group. Common reagents used in these reactions include tert-butyl chloroformate, 2,5-dimethoxybenzenesulfonyl chloride, and various amines. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonylmethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and sulfonylmethyl-substituted molecules. Examples are:
- (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate analogs with different substituents on the pyrrolidine ring.
- Sulfonylmethyl-substituted pyrrolidines with varying amino group configurations .
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H28N2O6S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O6S/c1-18(2,3)26-17(21)20-9-12(14(19)10-20)11-27(22,23)16-8-13(24-4)6-7-15(16)25-5/h6-8,12,14H,9-11,19H2,1-5H3 |
InChI Key |
XDKXOJBTCIHJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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